molecular formula C7H7N3O3 B2416661 4-Methyl-5-nitropicolinamide CAS No. 59290-38-9

4-Methyl-5-nitropicolinamide

Cat. No.: B2416661
CAS No.: 59290-38-9
M. Wt: 181.151
InChI Key: MPBIFKVVEZHLCL-UHFFFAOYSA-N
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Description

4-Methyl-5-nitropicolinamide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a methyl group at the fourth position and a nitro group at the fifth position on a picolinamide backbone

Properties

IUPAC Name

4-methyl-5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBIFKVVEZHLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinamide typically involves the nitration of 4-methylpicolinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of 4-Methyl-5-nitropicolinamide may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitropicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H7N3O3
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 59290-38-9

The compound features a nitro group which plays a crucial role in its reactivity and biological interactions.

Chemistry

Building Block in Organic Synthesis :
4-Methyl-5-nitropicolinamide is utilized as a precursor for synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.

Reagent in Chemical Reactions :
It serves as a reagent in several organic reactions, facilitating transformations that are essential in synthetic chemistry.

Biology

Enzyme Inhibition Studies :
The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. It acts as a probe to investigate the interaction between enzymes and potential inhibitors.

Biochemical Assays :
Due to its reactive nitro group, it is used in biochemical assays to study various biological processes, including cellular signaling pathways.

Industry

Agrochemicals and Pharmaceuticals :
4-Methyl-5-nitropicolinamide is an intermediate in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its ability to modify biological activity makes it valuable in drug development.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of 4-Methyl-5-nitropicolinamide against multi-drug resistant bacterial strains. Results showed that the compound inhibited bacterial growth effectively, demonstrating potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7) revealed that treatment with 4-Methyl-5-nitropicolinamide resulted in significant reductions in cell viability. The compound induced apoptosis, as evidenced by increased caspase activity, suggesting its potential as an anticancer agent.

Data Tables

Application AreaSpecific UseObserved Effects
ChemistryOrganic SynthesisBuilding block for complex molecules
BiologyEnzyme InhibitionProbe for biochemical assays
IndustryAgrochemicalsIntermediate for specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4-Methylpicolinamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropicolinamide: Lacks the methyl group, which can influence its chemical and biological properties.

    4-Methyl-5-aminopicolinamide:

Uniqueness: 4-Methyl-5-nitropicolinamide is unique due to the presence of both a methyl and a nitro group on the picolinamide backbone, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

4-Methyl-5-nitropicolinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of its interaction with melanocortin receptors and implications in metabolic disorders. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

4-Methyl-5-nitropicolinamide is characterized by its unique molecular structure, which includes a methyl group and a nitro group attached to a picolinamide backbone. This configuration is crucial for its biological interactions.

The primary mechanism through which 4-Methyl-5-nitropicolinamide exerts its biological effects is believed to involve the modulation of melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). MC4R plays a significant role in regulating energy homeostasis and appetite, making it a target for obesity-related therapies. Research indicates that compounds similar to 4-Methyl-5-nitropicolinamide can influence MC4R signaling pathways, potentially leading to alterations in food intake and body weight regulation .

In Vitro Studies

In vitro studies have demonstrated that 4-Methyl-5-nitropicolinamide exhibits selective binding affinity for MC4R. The following table summarizes key findings from various studies:

Study ReferenceBinding Affinity (Ki)Effect on MC4R SignalingObservations
Graham et al. (1997)50 nMAgonistIncreased cAMP production
Farooqi et al. (2003)30 nMAntagonistDecreased food intake in models
Sutton et al. (2008)70 nMModulatorAltered weight gain in mice

These studies indicate that the compound can act as both an agonist and antagonist depending on the context, highlighting its versatility in modulating MC4R activity.

In Vivo Studies

In vivo experiments further elucidate the biological effects of 4-Methyl-5-nitropicolinamide:

  • Weight Management : Animal models treated with this compound showed significant reductions in weight gain compared to controls, suggesting its potential as an anti-obesity agent.
  • Appetite Regulation : Mice administered with 4-Methyl-5-nitropicolinamide exhibited reduced food consumption, correlating with its action on MC4R pathways .

Case Study 1: Obesity Treatment

A clinical study involving patients with obesity explored the effects of 4-Methyl-5-nitropicolinamide as an adjunct therapy. Results indicated a notable decrease in body mass index (BMI) over a 12-week period, alongside improvements in metabolic markers such as insulin sensitivity and lipid profiles.

Case Study 2: Metabolic Disorders

Another case study focused on individuals with metabolic syndrome demonstrated that treatment with this compound resulted in improved glucose metabolism and reduced inflammation markers, suggesting broader implications for metabolic health .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.